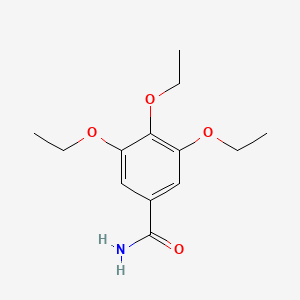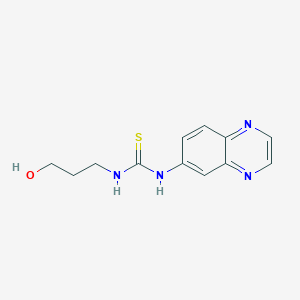
4-(2-nitro-9H-fluoren-9-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
4-(2-nitro-9H-fluoren-9-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in scientific research applications. This molecule is also known as NFO or nitro-fluorenone oxazole. It is a highly fluorescent compound that has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NFO involves the formation of a highly fluorescent adduct with ROS. This adduct is stable and can be detected using fluorescence microscopy or spectroscopy. NFO has been shown to be highly selective for ROS and does not react with other reactive species such as reactive nitrogen species (RNS).
Biochemical and Physiological Effects:
NFO has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumor cell lines. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of NFO is its high selectivity for ROS. This makes it a valuable tool for studying oxidative stress in biological systems. However, one limitation of NFO is its relatively low quantum yield, which can make it difficult to detect in some applications.
Future Directions
There are several future directions for research involving NFO. One potential area of study is the development of new derivatives of NFO that have improved properties such as higher quantum yields or increased selectivity for specific ROS. Another potential area of study is the use of NFO in vivo to study oxidative stress in animal models. Finally, NFO could potentially be used as a diagnostic tool for the detection of ROS-related diseases such as cancer or neurodegenerative disorders.
Scientific Research Applications
NFO has been studied for its potential use in various scientific research applications. It has been shown to be a useful fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This makes it a valuable tool for studying oxidative stress in biological systems.
properties
IUPAC Name |
(4Z)-4-(2-nitrofluoren-9-ylidene)-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-22-20(23-21(28-22)13-6-2-1-3-7-13)19-17-9-5-4-8-15(17)16-11-10-14(24(26)27)12-18(16)19/h1-12H/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQMWPOVLQEGQQ-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C4=CC=CC=C4C5=C3C=C(C=C5)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\3/C4=CC=CC=C4C5=C3C=C(C=C5)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)


![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)

![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)

![3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
![5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896405.png)
![1-(3,5-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3896439.png)